1-(2,6-Dimethylphenyl)-2,2,2-trifluoroethan-1-amine
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Overview
Description
1-(2,6-Dimethylphenyl)-2,2,2-trifluoroethan-1-amine is an organic compound characterized by the presence of a trifluoromethyl group attached to an ethanamine backbone, with a dimethylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dimethylphenyl)-2,2,2-trifluoroethan-1-amine typically involves the reaction of 2,6-dimethylphenylamine with a trifluoromethylating agent. One common method is the reaction of 2,6-dimethylphenylamine with trifluoroacetic anhydride, followed by reduction to yield the desired amine . The reaction conditions often require a solvent such as dichloromethane and a reducing agent like lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may employ more cost-effective reagents and catalysts to improve efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dimethylphenyl)-2,2,2-trifluoroethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can yield secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines.
Scientific Research Applications
1-(2,6-Dimethylphenyl)-2,2,2-trifluoroethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethylphenyl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide: Known for its biological activity and used in antimicrobial research.
2,6-Dimethylphenylamine: A precursor in the synthesis of various organic compounds.
2,6-Dimethylphenyl isocyanate: Used in the production of polyurethanes and other polymers.
Uniqueness
1-(2,6-Dimethylphenyl)-2,2,2-trifluoroethan-1-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable in various applications.
Properties
Molecular Formula |
C10H12F3N |
---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
1-(2,6-dimethylphenyl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C10H12F3N/c1-6-4-3-5-7(2)8(6)9(14)10(11,12)13/h3-5,9H,14H2,1-2H3 |
InChI Key |
GWQXFXSFAHEVET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(C(F)(F)F)N |
Origin of Product |
United States |
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